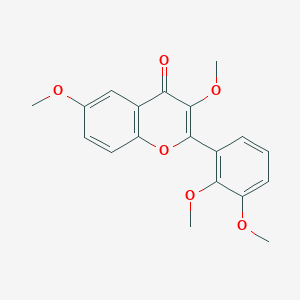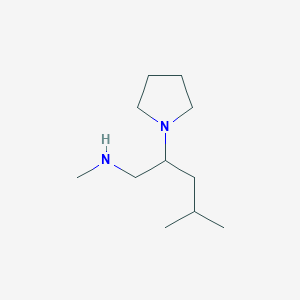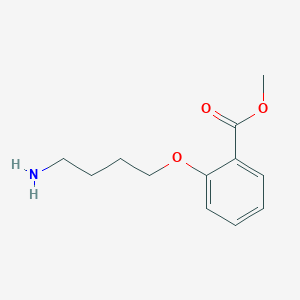![molecular formula C14H20N2O B13867035 8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)
8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Pyridin-4-yl-2-azaspiro[45]decan-8-ol is a spiro compound that features a unique bicyclic structure with a pyridine ring and an azaspirodecane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often include the use of polar solvents such as chloroform, ethanol, propanol, butanol, or dimethylformamide at temperatures ranging from 50-150°C . Acid-binding agents or basic reagents like triethylamine or pyridine are commonly used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of commercially available reagents and straightforward reaction conditions makes it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like water or alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decane: Known for its biological activity and used in drug discovery.
2,7-Diazaspiro[4.5]decane:
2-Oxa-7-azaspiro[4.4]nonane: Studied for its unique structural properties and biological activities.
Uniqueness
8-Pyridin-4-yl-2-azaspiro[45]decan-8-ol stands out due to its specific combination of a pyridine ring and an azaspirodecane moiety, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C14H20N2O/c17-14(12-1-8-15-9-2-12)5-3-13(4-6-14)7-10-16-11-13/h1-2,8-9,16-17H,3-7,10-11H2 |
Clé InChI |
PBKRYTXKHLZLHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC12CCNC2)(C3=CC=NC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)
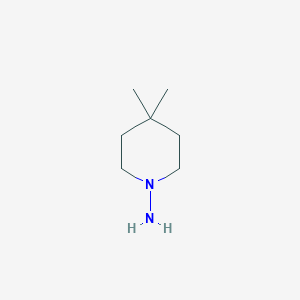

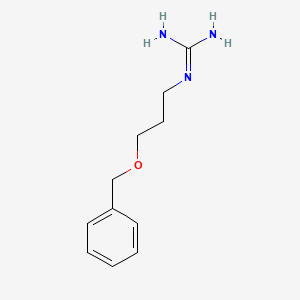
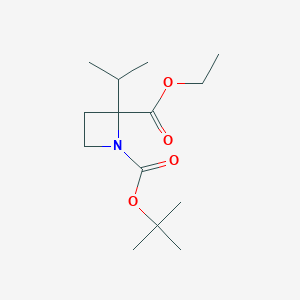
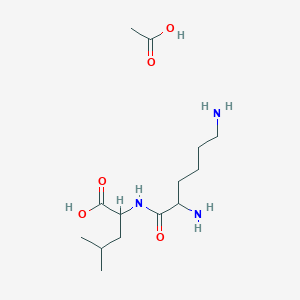
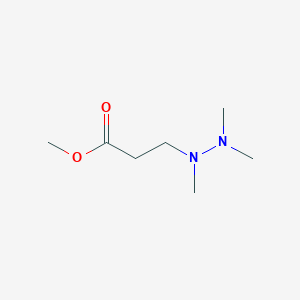
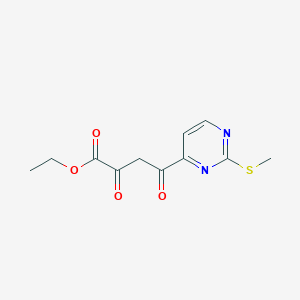
![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)

![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)
